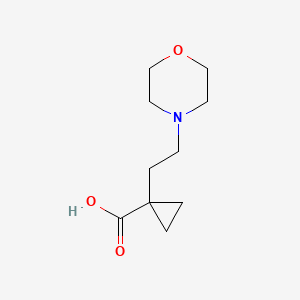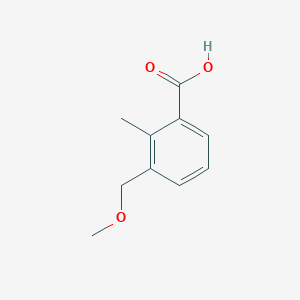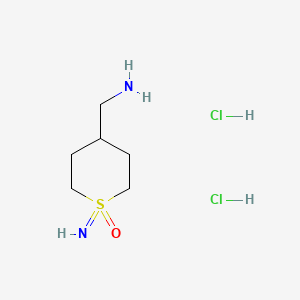![molecular formula C9H13NO2 B13587874 4-[(1S)-1-aminoethyl]-2-methoxyphenol CAS No. 1241681-88-8](/img/structure/B13587874.png)
4-[(1S)-1-aminoethyl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1S)-1-aminoethyl]-2-methoxyphenol is an organic compound with the molecular formula C9H13NO2 It is a derivative of phenol, featuring an aminoethyl group and a methoxy group attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-aminoethyl]-2-methoxyphenol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as 4-[(1S)-1-nitroethyl]-2-methoxyphenol, using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. One such method is the catalytic hydrogenation of the nitro precursor in a continuous flow reactor. This approach allows for better control over reaction parameters and higher yields. Additionally, the use of alternative reducing agents, such as sodium borohydride, can be explored to optimize the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1S)-1-aminoethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1S)-1-aminoethyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate biological pathways.
Wirkmechanismus
The mechanism of action of 4-[(1S)-1-aminoethyl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors, modulating their activities and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(1S)-1-aminoethyl]-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
4-[(1S)-1-aminoethyl]-2-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.
4-[(1S)-1-aminoethyl]-2-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-[(1S)-1-aminoethyl]-2-methoxyphenol is unique due to the presence of both an aminoethyl group and a methoxy group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. These properties make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1241681-88-8 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
4-[(1S)-1-aminoethyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,11H,10H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
CCUOPHCFZGJEKT-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=C(C=C1)O)OC)N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine](/img/structure/B13587791.png)

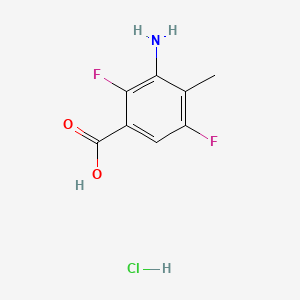
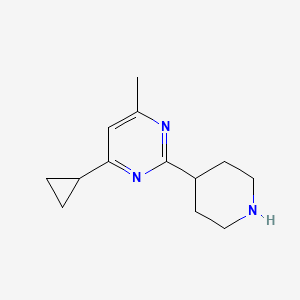
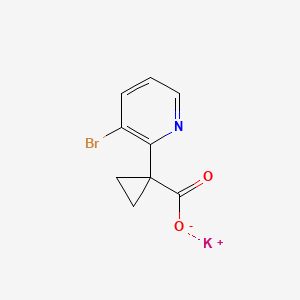
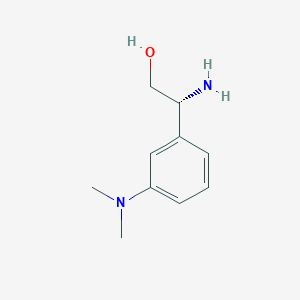
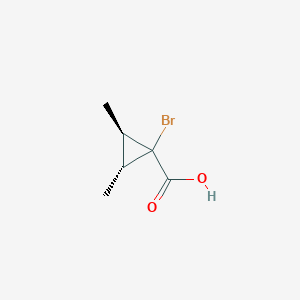
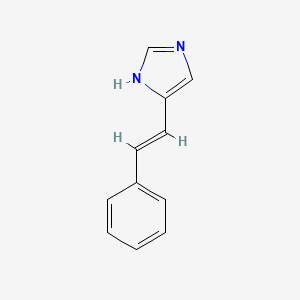
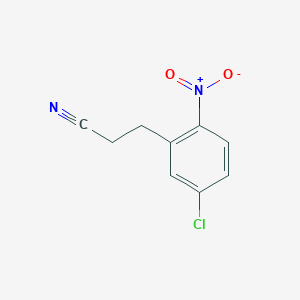
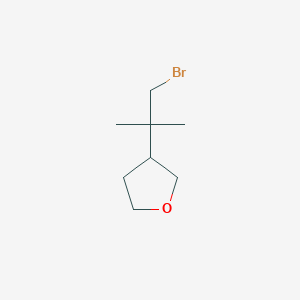
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
